molecular formula C9H19NO B6227710 (2S)-3-methyl-2-(pyrrolidin-1-yl)butan-1-ol CAS No. 831197-21-8

(2S)-3-methyl-2-(pyrrolidin-1-yl)butan-1-ol

Cat. No. B6227710
CAS RN: 831197-21-8
M. Wt: 157.3
InChI Key:
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Description

(2S)-3-Methyl-2-(pyrrolidin-1-yl)butan-1-ol, also known as (2S)-3-methyl-2-pyrrolidin-1-ylbutan-1-ol or (2S)-3-methyl-2-pyrrolidin-1-ylbutanol, is an organic compound belonging to the class of pyrrolidines. It is an optically active secondary alcohol with a molecular formula of C7H15NO. It is a colorless liquid with a boiling point of about 125°C and a melting point of about -37°C. It has a low solubility in water, but is miscible with most organic solvents.

Mechanism of Action

The mechanism of action of (2S)-3-methyl-2-(pyrrolidin-1-yl)butan-1-ol is not fully understood. It is thought to act as an inhibitor of enzymes involved in the biosynthesis of fatty acids, leading to a decrease in the production of fatty acids. It has also been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of carbohydrates, leading to a decrease in the production of energy.
Biochemical and Physiological Effects
(2S)-3-methyl-2-(pyrrolidin-1-yl)butan-1-ol has several biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which has been linked to improved cardiovascular health. It has also been shown to have anti-inflammatory effects, as well as anti-bacterial and anti-fungal properties. In addition, it has been shown to have an anti-cancer effect, as well as a protective effect against oxidative stress.

Advantages and Limitations for Lab Experiments

The main advantage of using (2S)-3-methyl-2-(pyrrolidin-1-yl)butan-1-ol in laboratory experiments is that it is relatively inexpensive and readily available. It is also relatively stable and has a low toxicity, making it a safe and effective reagent for use in laboratory experiments. However, it does have some limitations. It is not soluble in water, and it has a low solubility in many organic solvents. It is also sensitive to light and air, and it can decompose when exposed to high temperatures.

Future Directions

There are a number of potential future directions for the use of (2S)-3-methyl-2-(pyrrolidin-1-yl)butan-1-ol in scientific research. One potential area of research is the development of new and more effective pharmaceuticals and agrochemicals. Additionally, further research into the biochemical and physiological effects of (2S)-3-methyl-2-(pyrrolidin-1-yl)butan-1-ol could lead to new and improved treatments for a variety of diseases and conditions. Finally, further research into the mechanism of action of (2S)-3-methyl-2-(pyrrolidin-1-yl)butan-1-ol could lead to a better understanding of the biochemical pathways involved in the regulation of various biological processes.

Synthesis Methods

(2S)-3-methyl-2-(pyrrolidin-1-yl)butan-1-ol can be synthesized by a variety of methods. The most common method is a catalyzed reduction of the corresponding pyrrolidine-1-carboxylic acid, which is then hydrolyzed to the desired product. Other methods include a nucleophilic substitution of the corresponding pyrrolidine-1-carboxylic acid, a condensation reaction of pyrrolidine-1-carboxaldehyde and formaldehyde, and a reaction of pyrrolidine-1-carboxaldehyde and acetic anhydride.

Scientific Research Applications

(2S)-3-methyl-2-(pyrrolidin-1-yl)butan-1-ol has found a wide range of applications in scientific research. It is used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds, including pharmaceuticals, agrochemicals, and other fine chemicals. It is also used as a substrate for the synthesis of pyrrolidin-1-ylbutan-1-ol derivatives, which are used as catalysts in the synthesis of various compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-3-methyl-2-(pyrrolidin-1-yl)butan-1-ol involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the protection of a functional group, the formation of a carbon-carbon bond, and the reduction of a ketone group.", "Starting Materials": [ "3-methyl-2-butanone", "pyrrolidine", "sodium borohydride", "acetic anhydride", "sodium acetate", "methanol", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Protection of the ketone group in 3-methyl-2-butanone using acetic anhydride and sodium acetate to form the corresponding acetal.", "Step 2: Reaction of the acetal with pyrrolidine in methanol to form the corresponding imine.", "Step 3: Reduction of the imine using sodium borohydride in methanol to form the corresponding amine.", "Step 4: Deprotection of the acetal using hydrochloric acid to form the intermediate.", "Step 5: Reaction of the intermediate with sodium hydroxide in water to form the final product, (2S)-3-methyl-2-(pyrrolidin-1-yl)butan-1-ol." ] }

CAS RN

831197-21-8

Product Name

(2S)-3-methyl-2-(pyrrolidin-1-yl)butan-1-ol

Molecular Formula

C9H19NO

Molecular Weight

157.3

Purity

95

Origin of Product

United States

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